An In-Depth Technical Guide to 3-Fluoro-2-methylphenol (CAS 443-87-8): A Strategic Building Block in Modern Synthesis
An In-Depth Technical Guide to 3-Fluoro-2-methylphenol (CAS 443-87-8): A Strategic Building Block in Modern Synthesis
Introduction: The Strategic Value of Fluorinated Phenols
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—are leveraged to profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Within this context, 3-Fluoro-2-methylphenol emerges as a high-value, versatile intermediate engineered for sophisticated synthetic pathways.[1][2]
This guide provides an in-depth technical overview of 3-Fluoro-2-methylphenol (CAS 443-87-8), designed for researchers, medicinal chemists, and drug development professionals. We will explore its core properties, strategic applications, plausible synthetic routes, analytical characterization, and essential safety protocols, underscoring its role as an indispensable building block in the synthesis of novel active pharmaceutical ingredients (APIs) and complex organic molecules.[1]
Core Properties and Chemical Identity
3-Fluoro-2-methylphenol, also known as 3-fluoro-o-cresol, is a strategically substituted aromatic compound. The presence of a hydroxyl group, a fluorine atom, and an ortho-positioned methyl group creates a multifunctional scaffold with distinct reactivity and utility.[2] The combination of these groups allows medicinal chemists to fine-tune electronic properties, lipophilicity, and metabolic stability in target molecules.[2]
Table 1: Physicochemical and Structural Properties of 3-Fluoro-2-methylphenol
| Property | Value | Reference(s) |
| CAS Number | 443-87-8 | [1][3] |
| Molecular Formula | C₇H₇FO | |
| Molecular Weight | 126.13 g/mol | [4] |
| Appearance | Colorless to light yellow liquid or white to off-white powder/crystals | [1][3] |
| Purity | Typically ≥95% - 98% for R&D applications | [1][2] |
| IUPAC Name | 3-fluoro-2-methylphenol | [1][4] |
| SMILES | Cc1c(O)cccc1F | |
| InChI | 1S/C7H7FO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3 | [1] |
| InChIKey | OMGVVVBQKWNRQA-UHFFFAOYSA-N | [1] |
| Storage Temperature | Room Temperature | [1] |
Strategic Importance in Research & Development
The utility of 3-Fluoro-2-methylphenol extends across pharmaceuticals, agrochemicals, and material science, primarily serving as a critical molecular scaffold for constructing targeted compounds.[1][5]
Medicinal Chemistry & Drug Discovery
The compound is a vital intermediate in the development of potential therapeutics for a range of diseases, including those related to the central nervous system (CNS), oncology, and infectious diseases.[5]
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Modulating Pharmacokinetics: The fluorine atom is a key bioisostere for hydrogen. Its introduction can block sites of metabolic oxidation, thereby improving a drug candidate's metabolic stability and half-life.[5] It also enhances membrane permeability and can modulate the pKa of nearby functional groups, influencing bioavailability and target binding.[5]
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ROR-gamma-t (RORγt) Modulation: 3-Fluoro-2-methylphenol is specifically cited as a crucial building block for preparing sophisticated indole-like derivatives that regulate the Retinoid-related Orphan Receptor gamma t (RORγt).[3] RORγt is a key transcription factor in the differentiation of Th17 cells, making it a high-value target for autoimmune diseases. The use of this intermediate offers a pathway to novel therapeutics for conditions linked to the RORγt pathway.[3]
-
Scaffold for Heterocycles: It serves as a foundational component in the construction of complex heterocyclic systems and targeted ligand libraries, which are essential for screening and lead optimization in drug discovery programs.[1]
Agrochemicals and Material Science
Beyond pharmaceuticals, the unique electronic and steric properties of 3-Fluoro-2-methylphenol are valuable in other fields. In agrochemical synthesis, it is a core intermediate for developing advanced pesticides and herbicides where fluorine can enhance biological activity and environmental stability.[2] In material science, it serves as a precursor for specialty polymers and other functional materials.[2]
Synthesis and Reactivity
While numerous suppliers offer 3-Fluoro-2-methylphenol, understanding its synthesis is crucial for process development and impurity profiling. A plausible and established route for introducing fluorine onto an aromatic ring is via the Balz-Schiemann reaction.[6] This method involves the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting tetrafluoroborate salt.
Proposed Synthetic Pathway: Balz-Schiemann Reaction
A logical precursor for this synthesis is 3-Amino-2-methylphenol. The synthesis would proceed as follows:
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Diazotization: The amine group of 3-Amino-2-methylphenol is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBF₄) at low temperatures (0-5 °C) to form the diazonium tetrafluoroborate salt.[7] The choice of tetrafluoroboric acid is key as the BF₄⁻ anion is non-nucleophilic, allowing for the isolation of the diazonium salt.[7]
-
Fluorination (Balz-Schiemann): The isolated diazonium salt is then gently heated. Thermal decomposition releases nitrogen gas and a phenyl cation, which is subsequently fluorinated by the tetrafluoroborate counter-ion to yield the final product, 3-Fluoro-2-methylphenol.[6]
Caption: Standard analytical workflow for quality control of synthesized 3-Fluoro-2-methylphenol.
Safety, Handling, and Storage
As with all phenolic compounds, 3-Fluoro-2-methylphenol must be handled with appropriate care. Adherence to safety protocols outlined in the Safety Data Sheet (SDS) is mandatory.
Hazard Identification
The compound is classified with the following hazards:
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [8]Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin. [8] * Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator. Avoid breathing dust, vapor, or mist. [1][8]
-
Storage and Disposal
-
Storage: Store in a dry, cool, and well-ventilated place. [8]Keep the container tightly closed. Store at room temperature. [1]* Incompatible Materials: Avoid contact with strong bases, acid anhydrides, acid chlorides, and some metals. [8]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
3-Fluoro-2-methylphenol is more than a simple aromatic compound; it is a strategically designed building block that empowers chemists to modulate molecular properties with precision. Its unique combination of a reactive phenol, a stability-enhancing fluorine atom, and a sterically influential methyl group makes it an invaluable intermediate in the synthesis of high-value molecules, from targeted pharmaceuticals like RORγt modulators to advanced agrochemicals. A thorough understanding of its properties, synthesis, and handling is paramount for any research scientist or drug development professional seeking to leverage its potential to accelerate innovation.
References
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Kachur, A. V., Sardelis, D., Bentzley, C., Popov, A. V., Delikatny, E. J., & Karp, J. (2013). Synthesis and characterization of fluorinated derivatives of cresolsulfonphthalein. Journal of Fluorine Chemistry, 145, 112-117. ([Link])
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Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]
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PubChem. (n.d.). 3-Fluoro-2-methylphenol | C7H7FO | CID 302628. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
- Safety Data Sheet. (2021). [Example SDS for a related compound].
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PubMed. (1999). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Journal of Organic Chemistry, 64(14), 5264-5279. Retrieved from [Link]
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Chemcess. (2025). Industrial Production Of Cresols. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Balz-Schiemann Reaction. Retrieved from [Link]
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PubMed Central (PMC). (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1133. Retrieved from [Link]
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ResearchGate. (n.d.). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles | Request PDF. Retrieved from [Link]
- Safety Data Sheet. (2010). [Example SDS for a related compound].
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